1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Scientific Research Applications
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H317, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with benzyl chloride in the presence of a base, followed by formylation using a Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction conditions typically include:
Temperature: Room temperature to reflux conditions.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Bases such as triethylamine or pyridine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
Uniqueness: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the benzyl and aldehyde functional groups, which confer distinct reactivity and potential for derivatization. This makes it a valuable intermediate in organic synthesis and a candidate for further exploration in various research fields.
Properties
IUPAC Name |
1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-8-14(10-16)12(2)15(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUVRRDEWCSBFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359595 |
Source
|
Record name | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56018-32-7 |
Source
|
Record name | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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